molecular formula C76H52O46 B3426748 Tannic Acid CAS No. 5424-20-4

Tannic Acid

Cat. No.: B3426748
CAS No.: 5424-20-4
M. Wt: 1701.2 g/mol
InChI Key: LRBQNJMCXXYXIU-PPKXGCFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tannic Acid (TA) is a specific, weakly acidic form of hydrolysable tannin, a class of plant-derived polyphenols. Its chemical structure is often represented as a pentadigalloyl glucose with the formula C~76~H~52~O~46~ and a molecular weight of approximately 1701.21 g/mol . Commercially, it is a mixture of polygalloyl glucose esters extracted from sources such as tara pods, gallnuts, and sumac leaves . It appears as a yellow to light brown amorphous powder that is highly soluble in water . This compound is a versatile compound with significant value across multiple research fields. In biomedical and pharmacological research , it is investigated for its wide-ranging biological activities. Studies highlight its anti-inflammatory, neuroprotective, cardioprotective, and antimicrobial properties . Its potent anticancer activity is a major area of focus, with research showing it can induce cell cycle arrest and apoptosis, inhibit cancer cell proliferation, and prevent cell migration and adhesion in various cancer cell lines . The underlying mechanisms include modulation of key signaling pathways such as EGFR/Jak2/STATs and inhibition of inflammatory processes . Furthermore, TA has shown promise as a chemosensitizer to overcome multidrug resistance in cancer therapy . In materials science , this compound is utilized to enhance the properties of polymers. When incorporated into polyurethane matrices, it imparts antimicrobial and anti-inflammatory activity, improved biocompatibility, increased thermal stability, corrosion resistance, and flame retardancy . These properties are leveraged in developing products like hydrogels, antibacterial coatings, wound dressings, and materials for tissue engineering . Its strong complexing properties, due to multiple catechol and galloyl groups, allow it to form robust hydrogen bonds and electrostatic interactions with proteins, polymers, and other biomolecules . Researchers should note that this compound's strong binding affinity can interfere with certain standard in vitro assays, such as those involving fluorescent dyes, proteins, and tetrazolium salts (e.g., MTT), potentially leading to inaccurate viability readings . Appropriate controls and validation are recommended when designing experiments. Disclaimer: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal, household, or culinary use.

Properties

IUPAC Name

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2/t52-,63-,64+,65-,76+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBQNJMCXXYXIU-PPKXGCFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H52O46
Record name TANNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tannic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tannic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892987
Record name Chinese gallotannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1701.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid, Yellowish to light brown solid; [HSDB]
Record name TANNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tannins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tannic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2228
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

390 °F, 390 °F OC.
Record name Tannic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2228
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TANNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

VERY SOL IN ALCOHOL, ACETONE; INSOL IN ETHER, BENZENE, CHLOROFORM & CARBON DISULFIDE, 1 G DISSOLVES IN 0.35 ML WATER, 1 ML WARM GLYCEROL; PRACTICALLY INSOL IN PETROLEUM ETHER, CARBON TETRACHLORIDE
Record name TANNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

greater than 1 at 68 °F (USCG, 1999)
Record name TANNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES, PALE YELLOWISH-BROWN

CAS No.

1401-55-4, 5424-20-4
Record name TANNIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name β-D-Glucopyranose, 1,2,3,4,6-pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tannins
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chinese gallotannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tannins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-D-glucose pentakis[3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

200 °C
Record name TANNIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/831
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tannic acid can be synthesized through the hydrolysis of tannins extracted from plant materials. The process involves treating tannin-rich plant extracts with dilute acids or bases to break down the complex tannins into simpler this compound molecules.

Industrial Production Methods: In the industrial production of this compound, the primary raw materials are the bark and leaves of oak trees. The extraction process involves boiling the plant material in water, followed by filtration and purification to obtain this compound. The purified this compound is then crystallized and dried for commercial use.

Chemical Reactions Analysis

Protein and Organic Nitrogen Compound Interactions

Tannic acid forms complexes with proteins and non-protein organic nitrogen compounds via hydrogen bonding, hydrophobic interactions, and covalent bonding. Key factors influencing these reactions include pH, ionic strength, and molecular structure:

Table 1: Reactivity of this compound with Organic N Compounds

Compound TypeReactivity FactorsKey Observations
Proline-rich proteinsHigh proline content, pH near pI (~4.7)Precipitates via crosslinking phenolic sites .
Arginine4 amine groups, 174 Da molecular massHighest reactivity among amino acids .
Polyamines (e.g., spermine)4 amine groups, 202 Da molecular massForms stable complexes at neutral pH .
ChitosanpH-dependent electrostatic interactionsAdsorbs via −OH and −NH₂ groups .

At pH values far from a protein’s isoelectric point (pI), this compound can still form soluble complexes through oxidative activity, as observed with bovine serum albumin (BSA) at pH 7 .

Metal Ion Complexation

This compound chelates metal ions, forming colored complexes critical in materials science and environmental chemistry.

Iron Complexes

  • Fe(III) : Forms yellow-green complexes in carbonate buffer (pH 9.6) with λₘₐₓ at 500 nm. Stoichiometry determined via mole ratio method: 1:5 (Fe³⁺:TA) .

  • Fe(II) : Produces magenta complexes; redox reactions involve Fenton-like processes, accelerating Fe²⁺ autoxidation to Fe³⁺ .

Table 2: this compound–Iron Complexation

ParameterFe(III) ComplexFe(II) Complex
pH Stability2.2–9.62.2–7.0
λₘₐₓ (nm)500500
Stability Constant (Log K)12.3 ± 0.29.8 ± 0.3

Copper and Alkali Metal Interactions

  • Cu²⁺ : Reduces to Cu₂O/CuO nanostructures at 60–80°C, with TA acting as a stabilizer. Microstrain (ε) varies inversely with crystallite size (12–18 nm) .

  • Alkali Salts : NaCl (600 mM) enables silicate-phenolic network formation, while LiCl induces TA hydrolysis, preventing deposition .

Hydrolysis and Decomposition

This compound hydrolyzes in acidic, alkaline, or enzymatic conditions, yielding glucose and gallic acid. Hydrolysis kinetics depend on pH and temperature:

Table 3: Hydrolysis Products and Conditions

ConditionPrimary ProductsSecondary Products
Acidic (pH < 3)Gallic acidm-Digallic acid
Alkaline (pH > 9)Ellagic acidChelbulic acid
Enzymatic (tannase)Glucose + Gallic acid

Commercial this compound contains ~10% residual gallic acid . Hydrolysis is accelerated by light and oxygen, leading to darkening .

Redox Reactions and pH Effects

This compound acts as a reducing agent, particularly in acidic environments:

  • Reduces permanganate (MnO₄⁻) at pH 2 (Eh = 0.85 V) vs. pH 9 (Eh = 0.55 V) .

  • Facilitates Cu²⁺ → Cu⁺/Cu⁰ reduction, forming Cu-based oxides with Urbach energy (EU) correlating with pH-induced ligand complexation .

Figure 1: pH-Dependent Redox Activity

  • pH 2–4 : Dominant Fe²⁺–TA complexes, minimal oxidation.

  • pH 7–9 : Fe³⁺–TA complexes stabilize, promoting Fenton reactions .

Polymerization and Crosslinking

Reaction with L-lysine diisocyanate (LDI) forms polyurethanes via autocatalytic kinetics:

  • Activation Energy : 46.5–51.4 kJ/mol (average 47.8 kJ/mol) .

  • Reaction Order : 1.89 (non-isothermal DSC analysis) .

  • Gelation Time : Decreases exponentially with temperature (e.g., 25°C: 120 min; 60°C: 20 min) .

Analytical Detection Methods

This compound’s reactivity enables its use in sensor technologies:

  • Test Paper Detection : Forms purple (Fe²⁺) or dark blue (Fe³⁺) complexes; detection limit: 1 μM .

  • Spectroscopy : FTIR bands at 1610 cm⁻¹ (C=O) and 1450 cm⁻¹ (C–O) shift with pH, indicating ionization .

Scientific Research Applications

Biomedical Applications

Hydrogels and Biomaterials

Tannic acid serves as a natural crosslinker in the development of biomedical hydrogels. Its ability to interact with proteins and polysaccharides through hydrogen bonding and electrostatic interactions enhances the mechanical properties and biocompatibility of hydrogels used in tissue engineering. Research indicates that TA-based hydrogels exhibit anti-inflammatory, antibacterial, and anticancer activities, making them suitable for applications in wound healing and regenerative medicine .

Case Study: this compound in Orthopedic Implants

A study demonstrated that TA can improve the physical and chemical properties of bone-implant interfaces. By forming stable coatings on metal surfaces, this compound enhances the success rates of orthopedic implants. Additionally, TA's ability to inhibit osteoclast activity positions it as a potential treatment for osteoporosis .

ApplicationMechanism of ActionReference
HydrogelsCrosslinking with proteins/polysaccharides
Orthopedic implantsCoating enhancement, osteoclast inhibition
Antioxidant propertiesReducing oxidative stress

Antioxidant and Antimicrobial Properties

This compound exhibits significant antioxidant properties, which are beneficial in both food preservation and health applications. It has been shown to prevent oxidative damage associated with various diseases, including cardiovascular disease and cancer .

Antimicrobial Activity

TA's antimicrobial properties make it effective against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as its potential antiviral activity against viruses like HIV and norovirus. The mechanism involves inhibiting microbial growth by disrupting cell membranes and metabolic processes .

PropertyEffectivenessReference
AntioxidantPrevents oxidative stress
AntibacterialInhibits bacterial growth
AntiviralBlocks viral entry/replication

Food Science Applications

In the food industry, this compound is valued for its antioxidant properties that enhance the shelf life of products. It acts as a natural preservative by preventing spoilage caused by oxidative reactions . Additionally, TA improves the quality of meat and dairy products by enhancing their oxidative stability.

Case Study: this compound in Animal Feed

Research on livestock indicates that dietary supplementation with this compound can improve meat quality by enhancing color stability and reducing lipid oxidation. For instance, supplementation in broiler chickens led to decreased serum cholesterol levels while improving immune responses .

ApplicationImpact on Food QualityReference
Meat qualityEnhances color stability
Dairy productsImproves oxidative stability

Industrial Applications

This compound finds extensive use in various industrial applications, including:

  • Textile Industry : Used as a mordant in dyeing processes to improve color fastness and as an anti-static agent .
  • Wood Preservation : Acts as a corrosion inhibitor for ferrous metals, enhancing durability against environmental degradation .
  • Adhesives : Employed in the production of eco-friendly adhesives for wood products, reducing reliance on synthetic chemicals .

Case Study: this compound in Wood Adhesives

Innovative formulations using tannin-based adhesives have been developed to meet environmental standards while maintaining performance characteristics comparable to synthetic alternatives. These adhesives are particularly valuable in furniture manufacturing and construction .

ApplicationSpecific UseReference
TextileImproves dye fastness
Wood preservationCorrosion inhibition
AdhesivesEco-friendly wood bonding

Mechanism of Action

Tannic acid exerts its effects through its ability to form complexes with proteins and other macromolecules. The molecular targets of this compound include cell membranes, enzymes, and structural proteins. By binding to these targets, this compound can alter their structure and function, leading to its astringent and anti-inflammatory properties.

Comparison with Similar Compounds

Antimicrobial Efficacy

  • This compound exhibits superior antimicrobial activity compared to gallic acid. Against Pseudomonas aeruginosa, this compound achieved a minimal inhibitory concentration (MIC) of 0.5 mg/mL, significantly lower than gallic acid (MIC = 2.0 mg/mL) .

Antiviral Mechanisms

This compound inhibits SARS-CoV-2 infection by blocking viral entry and replication, outperforming structurally related polyphenols like corilagin and 1,3,6-trigalloylglucose (TGG). Molecular dynamics simulations show this compound’s high affinity for viral spike proteins and host cell receptors (e.g., ACE2) .

Antioxidant and Anti-inflammatory Effects

  • In renal ischemia-reperfusion models, this compound reduced oxidative stress by 40% via NRF2 activation, whereas gallic acid showed weaker effects (25% reduction) .
  • This compound uniquely upregulates polypyrimidine tract-binding protein (PTB) expression, enhancing RNA splicing regulation—a mechanism absent in catechin or quercetin .

Food Science

  • Protein stabilization : this compound (0.05% w/w) improved pork myofibrillar protein gel strength by 30%, outperforming gallic acid (15% improvement) .
  • Encapsulation challenges: Due to high water solubility, this compound exhibits lower encapsulation efficiency (54%) in zein nanoparticles compared to hydrophobic resveratrol (71%) .

Materials Science

  • Metal recovery : this compound forms stable complexes with vanadium (IV), enabling its use in industrial metal recovery systems, a property shared with gallic acid but with higher stability constants (log β = 12.5 vs. 10.2) .

Key Research Findings

Dose-dependent effects : this compound induces PTB promoter activity by 2.5-fold at 80 µM, critical for splicing regulation .

Structural specificity: The 232–74 nucleotide region of the PTB promoter is essential for this compound responsiveness, unlike other polyphenols .

Commercial variability : this compound’s composition varies between suppliers, affecting bioactivity. UHPLC-MS/MS analyses reveal lot-to-lot differences in gallotannin profiles .

Biological Activity

Tannic acid, a polyphenolic compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores its antiviral, antibacterial, anticancer, and antioxidant properties, supported by various research findings and case studies.

1. Antiviral Activity

This compound exhibits notable antiviral properties against several viruses, including SARS-CoV-2, influenza A, and herpes simplex viruses. Research indicates that this compound inhibits the entry of SARS-CoV-2 by interfering with the binding of the spike receptor-binding domain (S-RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor. Molecular docking studies have shown that this compound interacts with key residues of both S-RBD and hACE2, suggesting its potential as a therapeutic agent against COVID-19 .

Table 1: Antiviral Efficacy of this compound

Virus TypeMechanism of ActionReference
SARS-CoV-2Inhibits S-RBD binding to hACE2
Influenza AInhibits viral replication
Herpes Simplex VirusPrevents viral attachment and entry
NorovirusInhibits binding to HBGA receptors

2. Antibacterial Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial mechanism is primarily attributed to the phenolic hydroxyl groups in this compound, which disrupt bacterial cell membranes and inhibit growth .

Table 2: Bacterial Strains Affected by this compound

Bacterial StrainActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaHigh
Yersinia enterocoliticaModerate

3. Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). Research indicates that this compound can suppress cancer cell proliferation and induce apoptosis through various mechanisms, including cell cycle arrest and disruption of epithelial-mesenchymal transition (EMT) pathways .

Case Study: Colorectal Cancer

A study involving human CRC cell lines demonstrated that this compound significantly reduced cell viability and migration by downregulating mesenchymal markers while upregulating epithelial markers. This suggests a reversal of EMT, which is crucial for cancer metastasis .

Table 3: Summary of Anticancer Effects

Cancer TypeMechanism of ActionReference
Colorectal CancerInhibits proliferation; induces apoptosis
Non-Small Cell Lung CancerSuppresses viability; inhibits migration

4. Antioxidant Activity

This compound is recognized for its strong antioxidant properties, which contribute to its ability to neutralize free radicals. This action is vital in preventing oxidative stress-related diseases such as cardiovascular diseases, diabetes, and neurodegenerative disorders .

Q & A

Basic: What standardized methodologies are recommended for quantifying tannic acid in plant extracts or biological samples?

Answer:
this compound quantification typically employs colorimetric assays (e.g., Folin-Ciocalteu or Prussian blue methods) or chromatographic techniques (HPLC with UV/Vis detection). For reproducibility:

  • Colorimetry: Calibrate with this compound standards (0.1–1.0 mg/mL) and account for interfering phenolics using blank controls .
  • HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Validate retention times against certified reference materials .

Basic: How can researchers ensure reproducibility in this compound adsorption experiments?

Answer:
Key steps include:

  • Standardized Protocols: Pre-equilibrate adsorbents (e.g., fluorite, activated carbon) in buffer solutions (pH 5–7) to mimic natural conditions .
  • Control Variables: Monitor temperature (±1°C) and ionic strength (e.g., 0.01 M NaCl) to minimize batch-to-batch variability .
  • Statistical Validation: Use ANOVA to confirm adsorption isotherm models (e.g., Sips model for heterogeneous surfaces) .

Advanced: How can contradictory data on this compound’s antimicrobial efficacy be resolved in microbial studies?

Answer:
Contradictions often arise from variability in:

  • Microbial Strains: Use type strains (e.g., Bacillus amyloliquefaciens ) with standardized growth media.
  • This compound Purity: Verify purity via NMR or mass spectrometry (≥95% by HPLC) to exclude confounding impurities .
  • Dose-Response Analysis: Apply logistic regression to determine EC50 values under controlled pH (5–7) and incubation times (24–48 hrs) .

Advanced: What experimental designs are optimal for optimizing this compound concentrations in enzyme production studies?

Answer:
Use factorial designs to isolate critical factors:

  • Plackett-Burman Design: Screen variables (e.g., this compound, CaCl₂, yeast extract) with 12–16 experimental runs to identify significant contributors .
  • Response Surface Methodology (RSM): Optimize concentrations via Box-Behnken or Central Composite designs. For B. amyloliquefaciens, 0.5% this compound maximizes tannase yield (1.27 IU/mL) .

Advanced: How can the chemical interaction mechanism of this compound with mineral surfaces be elucidated?

Answer:
Combine spectroscopic and computational approaches:

  • FTIR Spectroscopy: Identify binding modes (e.g., phenolic-OH groups interacting with fluorite’s Ca²⁺ sites) .
  • Kinetic Modeling: Fit pseudo-second-order models to adsorption data (nonlinear regression, R² ≥ 0.99) to confirm chemisorption dominance .
  • Thermodynamic Analysis: Calculate ΔG, ΔH, and ΔS to confirm exothermic/endothermic behavior (e.g., ΔH = −45 kJ/mol for fluorite) .

Advanced: What strategies mitigate this compound degradation during long-term stability studies?

Answer:

  • pH Control: Store solutions at pH 5–6 (citrate buffer) to slow autoxidation .
  • Temperature: Use −20°C storage with desiccants to prevent hydrolysis .
  • Antioxidants: Add 0.1% ascorbic acid to aqueous solutions, though validate for interference in assays .

Methodological Gap: How can this compound’s role in flotation separation of minerals be systematically studied?

Answer:

  • Adsorption Isotherms: Compare fluorite vs. calcite adsorption using Sips models (heterogeneous surfaces) at pH 5 .
  • Zeta Potential Measurements: Assess surface charge modifications post-tannic acid treatment .
  • Bench-Scale Flotation: Use a Denver cell with 2–5% pulp density; optimize dosage (50–200 ppm) via fractional factorial designs .

Data Interpretation: How should researchers address nonlinear kinetics in this compound biodegradation studies?

Answer:

  • Model Selection: Test pseudo-nth-order and Elovich models via Akaike Information Criterion (AIC) to identify best fit .
  • Error Analysis: Report mean absolute error (MAE < 0.1) and 95% confidence intervals for rate constants .
  • Mechanistic Inference: Correlate kinetic parameters with microbial biomass (e.g., Aspergillus niveus biosorption capacity) .

Tables for Quick Reference

Parameter Optimal Range Key Methodology Reference
Tannase Production0.5% this compoundPlackett-Burman Design
Fluorite AdsorptionpH 5, 0.5% TASips Isotherm Model
Microbial Detoxification200 ppm Cr, 5% TARSM Optimization
HPLC Quantification0.1% Formic Acid GradientC18 Column, UV Detection (280 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.